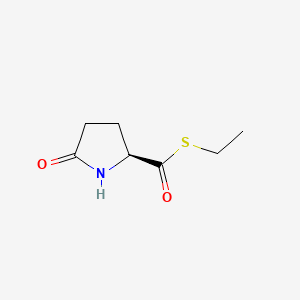

(3,5-Dicyanophenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3,5-Dicyanophenyl)boronic acid” is a fine chemical that can be used as a versatile building block in the synthesis of other compounds . It has been identified as a useful intermediate and research chemical .

Synthesis Analysis

The Suzuki–Miyaura cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is important for the synthesis of many inhibitors of serine proteases . The reactivity of boronic acid derived from aniline was illustrated by the synthesis of the red fluorophore, a xanthene analog .Molecular Structure Analysis

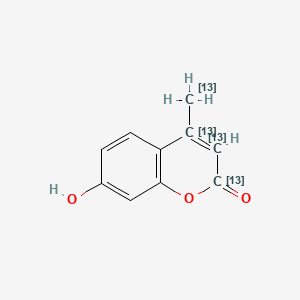

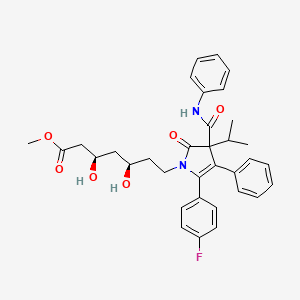

The molecular formula of “(3,5-Dicyanophenyl)boronic acid” is C8H5BN2O2 . Its average mass is 171.949 Da and its monoisotopic mass is 172.044403 Da .Chemical Reactions Analysis

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .Physical And Chemical Properties Analysis

“(3,5-Dicyanophenyl)boronic acid” has a molecular weight of 171.95 g/mol . It has a boiling point of 380.6 °C and a flash point of 184.0 °C . It should be stored at 2°C - 8°C .Applications De Recherche Scientifique

Cross-Coupling Reactions

While not directly related to (3,5-Dicyanophenyl)boronic acid, it’s worth mentioning that boronic acids are essential in Suzuki–Miyaura cross-coupling reactions. These reactions allow the formation of carbon–carbon bonds, enabling the synthesis of complex organic molecules .

Boronic acids for sensing and other applications - a mini-review of papers published in 2013

Mécanisme D'action

Target of Action

(3,5-Dicyanophenyl)boronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the SM coupling reaction .

Mode of Action

In the SM coupling reaction, (3,5-Dicyanophenyl)boronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, contributing to the success of the SM coupling reaction .

Biochemical Pathways

The primary biochemical pathway affected by (3,5-Dicyanophenyl)boronic acid is the SM coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic acids are generally stable, readily prepared, and environmentally benign , which may influence their bioavailability.

Result of Action

The primary result of the action of (3,5-Dicyanophenyl)boronic acid is the formation of carbon-carbon bonds via the SM coupling reaction . This leads to the synthesis of a variety of organic compounds . On a molecular and cellular level, this can result in significant changes, depending on the specific compounds synthesized.

Action Environment

The action of (3,5-Dicyanophenyl)boronic acid can be influenced by various environmental factors. For example, certain boronic acids, including (3,5-Dicyanophenyl)boronic acid, are known to be stable and easy to handle . Some boronic acids can decompose in air , which could potentially affect the efficacy and stability of (3,5-Dicyanophenyl)boronic acid.

Safety and Hazards

While specific safety and hazards information for “(3,5-Dicyanophenyl)boronic acid” is not available, general precautions for handling boronic acids include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the substance in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Propriétés

IUPAC Name |

(3,5-dicyanophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BN2O2/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,12-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHAOCLTPNZEFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C#N)C#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dicyanophenyl)boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(8-Methylnonyl)oxy]carbonyl}benzoate](/img/structure/B565961.png)